2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
Overview
Description
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 . This compound is primarily used in proteomics research and is known for its specific reactivity due to the presence of both bromine and chlorine atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is used in various scientific research applications, including:
Proteomics Research: As a reagent for labeling and modifying proteins.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives. This reactivity is utilized in various chemical transformations and labeling reactions .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-[(3-Bromobenzyl)oxy]-5-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acyl chloride.
Uniqueness
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and suitable for a wide range of chemical transformations. This reactivity distinguishes it from its similar compounds, which have different functional groups and, consequently, different reactivity profiles .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMJXIZAHMNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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